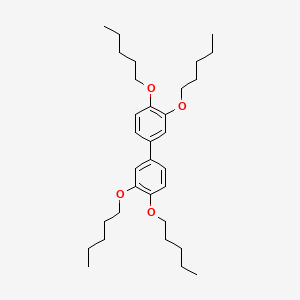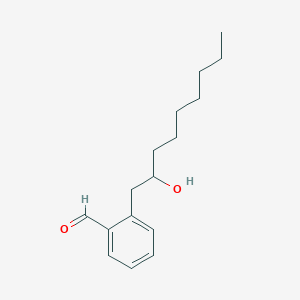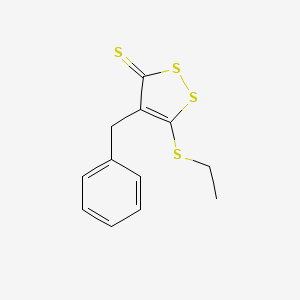
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- is a sulfur-containing heterocyclic compound. It is known for its potent antioxidant properties and has been studied for its potential chemoprotective effects. The compound’s unique structure allows it to interact with various biological systems, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- typically involves the reaction of appropriate thiol and thione precursors under controlled conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the thiol group reacts with a carbonyl compound to form the dithiole ring. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylthio or phenylmethyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithiole derivatives.
Aplicaciones Científicas De Investigación
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its chemoprotective effects and potential use in treating diseases related to oxidative damage.
Industry: Utilized in the development of materials with specific chemical properties, such as corrosion inhibitors.
Mecanismo De Acción
The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include enzymes involved in oxidative stress response, such as catalase and superoxide dismutase. The compound may also modulate signaling pathways related to inflammation and cell survival.
Comparación Con Compuestos Similares
Similar Compounds
3H-1,2-Dithiole-3-thione: A simpler analog with similar antioxidant properties.
5-Phenyl-3H-1,2-Dithiole-3-thione: Another derivative with a phenyl group, known for its chemoprotective effects.
Uniqueness
3H-1,2-Dithiole-3-thione, 5-(ethylthio)-4-(phenylmethyl)- is unique due to the presence of both ethylthio and phenylmethyl groups, which enhance its chemical reactivity and biological activity. These substituents may provide additional sites for interaction with biological molecules, making it a versatile compound for various applications.
Propiedades
Número CAS |
176324-59-7 |
|---|---|
Fórmula molecular |
C12H12S4 |
Peso molecular |
284.5 g/mol |
Nombre IUPAC |
4-benzyl-5-ethylsulfanyldithiole-3-thione |
InChI |
InChI=1S/C12H12S4/c1-2-14-12-10(11(13)15-16-12)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 |
Clave InChI |
VDAWINHMZKHWHU-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=C(C(=S)SS1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


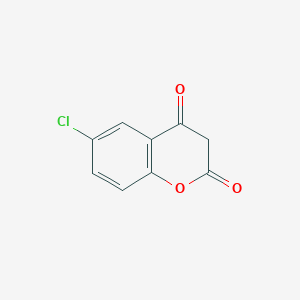
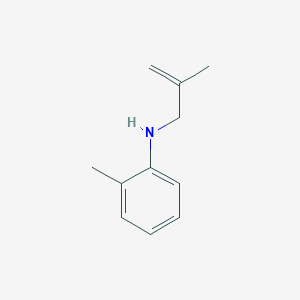
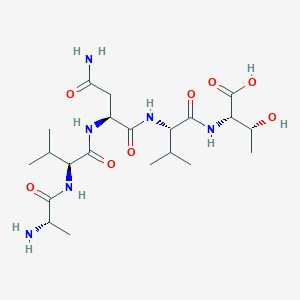

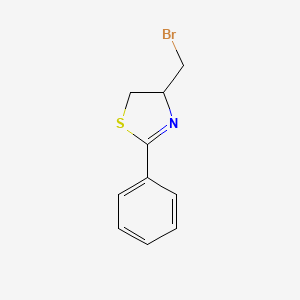

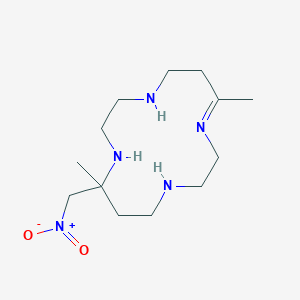
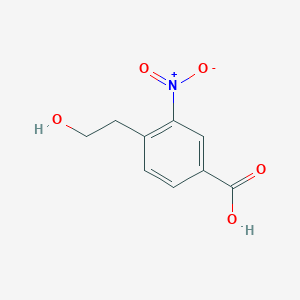
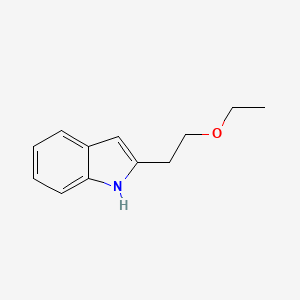
![Methyl 2-[(methylsulfamoyl)amino]benzoate](/img/structure/B14271409.png)
![Bis[(1S)-1-phenylbutyl] bromopropanedioate](/img/structure/B14271418.png)

